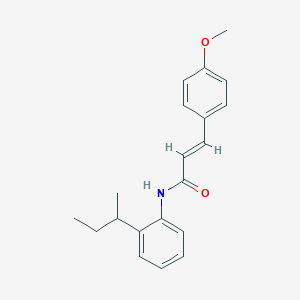
N-(2-sec-butylphenyl)-3-(4-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-sec-butylphenyl)-3-(4-methoxyphenyl)acrylamide, also known as BMS-204352, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of acrylamides and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in the field of drug discovery.
作用機序
N-(2-sec-butylphenyl)-3-(4-methoxyphenyl)acrylamide acts as a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4). This enzyme is responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a critical signaling molecule in various cellular processes. By inhibiting PDE4, this compound increases the levels of cAMP, leading to downstream effects that result in its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in various preclinical models. It reduces the production of pro-inflammatory cytokines and chemokines and inhibits the activation of inflammatory cells. This compound has also been shown to have potent analgesic effects in various models of pain. It reduces pain sensitivity and improves pain-related behaviors.
実験室実験の利点と制限
One of the significant advantages of N-(2-sec-butylphenyl)-3-(4-methoxyphenyl)acrylamide is its selectivity for PDE4, which reduces the potential for off-target effects. It has also been shown to have excellent pharmacokinetic properties, making it suitable for oral administration. However, one of the limitations of this compound is its potential for side effects, such as nausea and vomiting.
将来の方向性
In the field of drug discovery include the optimization of its pharmacokinetic properties and the development of more potent and selective PDE4 inhibitors. N-(2-sec-butylphenyl)-3-(4-methoxyphenyl)acrylamide may also have potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases.
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and future directions in the field of drug discovery have been extensively studied. Further research is needed to optimize its pharmacokinetic properties and develop more potent and selective PDE4 inhibitors.
合成法
The synthesis of N-(2-sec-butylphenyl)-3-(4-methoxyphenyl)acrylamide involves the reaction of 2-sec-butylphenylamine with 4-methoxyphenylacrylic acid chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the pure compound. This synthesis method has been optimized to produce high yields of this compound with excellent purity.
科学的研究の応用
N-(2-sec-butylphenyl)-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent anti-inflammatory and analgesic effects in preclinical studies. This compound has also been studied for its potential application in the treatment of neuropathic pain, cancer, and other diseases.
特性
IUPAC Name |
(E)-N-(2-butan-2-ylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-4-15(2)18-7-5-6-8-19(18)21-20(22)14-11-16-9-12-17(23-3)13-10-16/h5-15H,4H2,1-3H3,(H,21,22)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYBISFMCJXQIQ-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5323612.png)
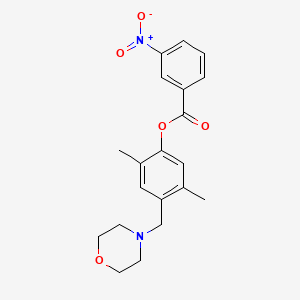
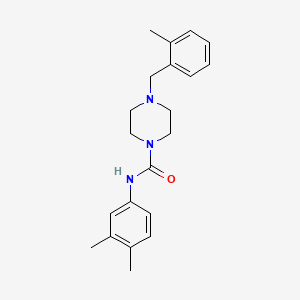
![1-(2-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5323634.png)
![N-(2-{[(isopropylamino)carbonyl]amino}-3-methylphenyl)-2-methylpropanamide](/img/structure/B5323638.png)
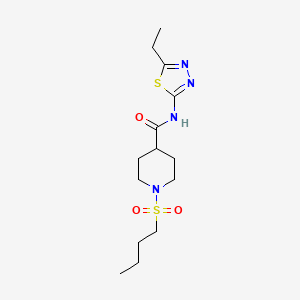
![1-(4-bromophenyl)-3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5323649.png)
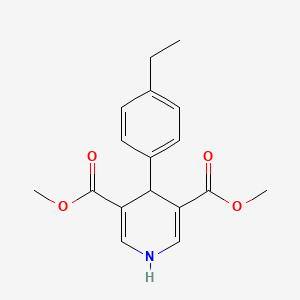
![5-bromo-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5323660.png)
![2-methyl-N-(4-{N-[(3-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-3-furamide](/img/structure/B5323667.png)
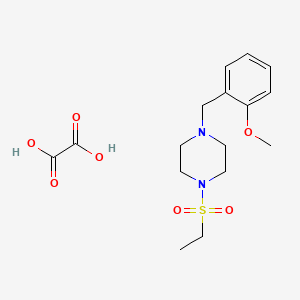
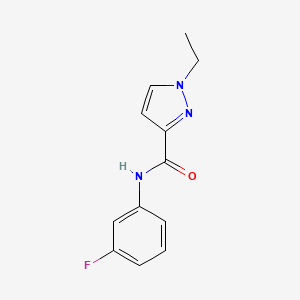
![1-{3-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]phenyl}ethanone](/img/structure/B5323685.png)
![3'-(aminomethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}-3-biphenylcarboxylic acid hydrochloride](/img/structure/B5323698.png)